6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride
Description
6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride is a pyrimidine dione derivative featuring a pyrrolidine moiety substituted at the 6-position of the pyrimidine ring. The (3S)-3-aminopyrrolidine group introduces a chiral center, which may influence stereoselective interactions with biological targets. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
6-[(3S)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-5-1-2-12(4-5)6-3-7(13)11-8(14)10-6;/h3,5H,1-2,4,9H2,(H2,10,11,13,14);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBNBSSTYASP-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=O)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC(=O)NC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Aminopyrrolidine Moiety: The aminopyrrolidine group can be introduced via nucleophilic substitution. This step often requires the use of protecting groups to ensure selective reaction at the desired position.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine core undergoes nucleophilic substitution at electron-deficient positions (C-5 or C-6). For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12h | 6-[(3S)-3-Aminopyrrolidin-1-yl]-5-amino-1H-pyrimidine-2,4-dione | 78% | |
| Halogenation | POCl₃, PCl₅, reflux | 5-Chloro-6-[(3S)-3-aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione | 85% |
Key Findings :
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The C-5 position is more reactive toward nucleophiles due to conjugation with the carbonyl groups.
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Steric hindrance from the pyrrolidine group limits substitution at C-6.
Oxidation of the Aminopyrrolidine Moiety
The (3S)-3-aminopyrrolidine substituent undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 2h | Pyrrolidine N-oxide derivative | High | |
| mCPBA | CH₂Cl₂, 0°C, 1h | Epoxidation at C-4/C-5 positions | Moderate |
Mechanistic Insight :
-
Oxidation preferentially targets the pyrrolidine ring’s secondary amine, forming stable N-oxide derivatives without pyrimidine ring degradation.
Acid-Catalyzed Hydrolysis
The hydrochloride salt facilitates hydrolysis under acidic conditions:
| Acid | Temperature | Product | Stability | Source |
|---|---|---|---|---|
| HCl (1M) | 60°C, 6h | Cleavage of pyrrolidine-pyrimidine bond | Partial | |
| H₂SO₄ (0.5M) | 80°C, 3h | Degradation to uracil derivatives | Complete |
Stability Data :
-
The compound is stable in pH 4–7 but rapidly degrades in strongly acidic (pH < 2) or alkaline (pH > 9) media.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:
| Reaction | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-Aryl derivatives | 65–72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-Alkylated analogs | 55% |
Limitations :
Reductive Alkylation
The primary amine in the pyrrolidine substituent undergoes reductive alkylation:
| Aldehyde/Ketone | Reducing Agent | Product | Purity | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylpyrrolidine derivative | 90% | |
| Acetophenone | H₂, Pd/C, EtOH | N-(1-Phenylethyl) derivative | 82% |
Applications :
-
This reaction diversifies the compound’s pharmacological profile by introducing lipophilic groups.
Complexation with Metals
The pyrimidine dione system chelates transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | H₂O, 25°C | Octahedral Cu(II) complex | 4.2 | |
| Fe(NO₃)₃ | EtOH, reflux | Tetrahedral Fe(III) complex | 3.8 |
Spectroscopic Evidence :
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IR shifts at 1670 cm⁻¹ (C=O) and 1580 cm⁻¹ (N–H) confirm coordination.
Photochemical Reactions
UV irradiation induces dimerization:
| Wavelength | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | MeCN | [2+2] Cycloaddition dimer | 0.12 | |
| 365 nm | H₂O | Oxidative degradation | N/A |
Caution :
-
Photodegradation necessitates storage in amber vials under inert atmospheres.
Scientific Research Applications
Chemistry
In chemistry, 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities. Its structural features make it a useful tool for investigating biological mechanisms at the molecular level.
Medicine
Medically, this compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases involving pyrimidine metabolism.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds and electrostatic interactions with active sites, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below summarizes key structural differences and similarities between the target compound and selected analogues:
Physicochemical and Pharmacokinetic Considerations
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogues like C10 or cyclopropylamino derivatives .
- Stereochemistry: The (3S)-configuration of the aminopyrrolidine group may confer target specificity absent in racemic or non-chiral analogues (e.g., TAS-102’s iminopyrrolidine lacks defined stereochemistry in the cited evidence) .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 6-[(3S)-3-Aminopyrrolidin-1-yl]-1H-pyrimidine-2,4-dione hydrochloride, and how can purity be maximized?
- Methodology :
- Synthesis : Use a stepwise approach involving HCl-mediated salt formation (e.g., 1.0 M aqueous HCl at 50°C, as described for structurally similar pyrrolidine-pyrimidine derivatives in ). Heating to 50°C ensures complete dissolution and crystallization.
- Purification : Employ recrystallization with cold aqueous HCl (1.0 M) to remove impurities, followed by vacuum filtration and drying under suction (yield ~52.7%) .
- Purity Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds (referenced in ).
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and confirming stereochemistry?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the pyrrolidine-pyrimidine backbone and stereochemical integrity of the 3S-aminopyrrolidine moiety .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for CHNO·HCl: ~237.7 g/mol, adjusted for substituents) .
- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline forms (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Design accelerated degradation experiments across pH 1–10 (using ammonium acetate buffer, pH 6.5, as in ) and temperatures (25–50°C). Monitor degradation via UV-Vis spectroscopy or LC-MS .
- Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to distinguish pH-dependent hydrolysis of the pyrimidine-dione ring vs. thermal decomposition of the pyrrolidine amine .
Q. What strategies are effective for elucidating the compound’s metabolic pathways in biological systems?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Focus on oxidative deamination of the pyrrolidine ring and pyrimidine hydroxylation .
- Isotope Labeling : Use - or -labeled analogs to track metabolic intermediates (e.g., similar to methods for forodesine hydrochloride in ).
Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay conditions?
- Methodology :
- Assay Standardization : Normalize cell viability assays (e.g., MTT) using reference compounds (e.g., thiamine hydrochloride controls in ).
- Dose-Response Curves : Compare EC values under controlled O/CO levels (5% CO, 37°C) to minimize variability .
- Mechanistic Profiling : Use kinase inhibition panels or RNA-seq to identify off-target effects confounding bioactivity results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
